molecular formula C9H8Cl2O3 B6330930 Methyl 2,5-dichloro-3-methoxybenzoate CAS No. 165377-90-2

Methyl 2,5-dichloro-3-methoxybenzoate

Cat. No.: B6330930
CAS No.: 165377-90-2
M. Wt: 235.06 g/mol
InChI Key: LXFFJZLHTMOKFP-UHFFFAOYSA-N
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Description

Methyl 2,5-dichloro-3-methoxybenzoate is an organic compound with the molecular formula C9H8Cl2O3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 3 is replaced by a methoxy group. This compound is used in various chemical syntheses and has applications in scientific research .

Properties

IUPAC Name

methyl 2,5-dichloro-3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O3/c1-13-7-4-5(10)3-6(8(7)11)9(12)14-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFFJZLHTMOKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1Cl)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,5-dichloro-3-methoxybenzoate can be synthesized through the esterification of 2,5-dichloro-3-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

  • Methyl 2,5-dichloro-3-methoxybenzoate serves as a crucial intermediate in the synthesis of more complex organic molecules. It is often used in the production of specialty chemicals and polymers due to its reactive functional groups .

Synthetic Routes

  • The compound can be synthesized through the esterification of 2,5-dichloro-3-methoxybenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. This reaction is typically conducted under reflux conditions to ensure complete conversion.

Biological Research

Enzyme-Catalyzed Reactions

  • In biological studies, this compound is utilized to investigate enzyme-catalyzed reactions and microbial degradation pathways. Its structure allows it to interact with specific enzymes that cleave the ester bond, facilitating further metabolic processing by microorganisms .

Antimicrobial Activity

  • Preliminary studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has demonstrated effectiveness against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Anticancer Properties

  • Research indicates potential anticancer activity, with in vitro studies suggesting that it may inhibit tumor cell growth against certain cancer cell lines. This property makes it a candidate for further pharmacological investigation .

Industrial Applications

Agrochemicals Production

  • This compound is employed in the synthesis of agrochemicals, where its chemical properties are leveraged to develop effective pesticides and herbicides .

Building Block for Specialty Chemicals

  • The compound acts as a building block in the synthesis of various specialty chemicals used in different industrial applications, including dyes and pharmaceuticals .

Case Studies and Experimental Data

1. Antimicrobial Testing
Research has focused on the antimicrobial properties of this compound through various assays that measure its effectiveness against specific bacterial strains.

2. Cytotoxicity Assays
Studies assessing cytotoxicity have indicated that while the compound shows promise as an antimicrobial agent, its effects on human cell lines require further investigation to evaluate safety and efficacy.

Mechanism of Action

The mechanism of action of methyl 2,5-dichloro-3-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in microbial degradation studies, the compound is metabolized by specific enzymes that cleave the ester bond, leading to the formation of intermediate products that are further processed by the microorganism .

Comparison with Similar Compounds

Uniqueness: Methyl 2,5-dichloro-3-methoxybenzoate is unique due to the presence of both chlorine and methoxy substituents on the benzene ring, which imparts distinct chemical reactivity and physical properties compared to its analogs. This makes it a valuable compound in synthetic chemistry and various research applications .

Biological Activity

Methyl 2,5-dichloro-3-methoxybenzoate (CAS: 165377-90-2) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including synthesis, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C9H8Cl2O3
  • Molecular Weight : 235.07 g/mol
  • SMILES Notation : COC(=O)C1=CC(Cl)=CC(OC)=C1Cl

This compound can be synthesized through various chemical reactions, often involving chlorination and esterification processes. One notable method involves the reaction of methyl 2,5-dichlorobenzoate with nucleophiles under photostimulated conditions. The mechanism typically follows the SRN1 pathway, where the reaction is facilitated by light, leading to the formation of substitution products with varying yields depending on the conditions used (e.g., solvent type and temperature) .

Antiviral Activity

Research indicates that derivatives of this compound exhibit antiviral properties. For instance, certain studies have shown that compounds with similar structures can inhibit the replication of viruses such as hepatitis B . The mechanism often involves interference with viral DNA synthesis or direct inhibition of viral enzymes.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may modulate inflammatory pathways by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is significant in conditions characterized by chronic inflammation .

Cytotoxicity Studies

In cellular assays, this compound has been tested for cytotoxic effects against various cancer cell lines. Results indicate that at certain concentrations, the compound can induce apoptosis in cancer cells while sparing normal cells .

Case Studies and Research Findings

  • Photostimulated Reactions :
    • In a study examining the photostimulated reactions of methyl 2,5-dichlorobenzoate with thiolate nucleophiles, it was found that light significantly enhanced the yield of substitution products. The reaction conditions included the use of liquid ammonia as a solvent and UV irradiation .
  • Antiviral Efficacy :
    • A study focused on similar benzoate derivatives reported promising results in inhibiting hepatitis B virus replication in vitro. The compounds were shown to disrupt viral life cycles effectively .
  • Anti-inflammatory Mechanisms :
    • Research investigating the anti-inflammatory potential highlighted that this compound could reduce inflammatory markers in macrophage cell lines when exposed to inflammatory stimuli .

Data Tables

Biological Activity Effect Observed Reference
AntiviralInhibition of HBV
Anti-inflammatoryReduced TNF-alpha
CytotoxicityInduced apoptosis

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2,5-dichloro-3-methoxybenzoate, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves esterification of 2,5-dichloro-3-methoxybenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄). Optimization includes controlling temperature (60–80°C) to minimize side reactions like demethylation. Alternatively, nucleophilic substitution on a pre-functionalized benzoyl chloride intermediate (e.g., using methyl chloride) may improve yields . Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the product from residual starting materials or hydrolysis byproducts .

Q. How should researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer :

  • ¹H NMR : Expect signals for the methoxy group (~δ 3.8–4.0 ppm, singlet) and aromatic protons (δ 7.0–8.0 ppm, split due to chlorine substituents). Compare with analogs like methyl 5-chloro-2-hydroxybenzoate, where chlorine-induced deshielding shifts aromatic peaks .
  • LC-MS : Use reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to confirm molecular ion [M+H]⁺ (theoretical m/z ≈ 235). Fragmentation patterns should reflect loss of COOCH₃ (44 Da) .
  • FT-IR : Key peaks include C=O stretch (~1720 cm⁻¹) and C-O-C (methoxy, ~1250 cm⁻¹) .

Q. What precautions are necessary for handling this compound in the lab?

  • Methodological Answer :

  • Use nitrile gloves and chemical-resistant lab coats to prevent skin contact. Ensure fume hood ventilation during synthesis due to potential release of HCl or methyl chloride .
  • Store in airtight containers at 0–6°C to prevent hydrolysis of the ester group .
  • In case of spills, neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELXL for refinement can determine bond lengths and angles, particularly the planarity of the aromatic ring and steric effects of substituents. For example, in related triazine derivatives, SHELX programs resolved torsional angles between methoxy and ester groups . Data collection at low temperature (e.g., 100 K) reduces thermal motion artifacts. ORTEP-3 can visualize anisotropic displacement parameters to assess positional uncertainty .

Q. What strategies mitigate contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Contradiction Example : Discrepancies in aromatic proton splitting (¹H NMR) may arise from dynamic effects or impurities. Use DEPT-135 or HSQC to confirm proton-carbon correlations.
  • Mass Spec Ambiguity : If LC-MS shows unexpected adducts (e.g., [M+Na]⁺), reanalyze with softer ionization (APCI instead of ESI) or compare with isotopic patterns of chlorine (³⁵Cl/³⁷Cl ratio ~3:1) .
  • Cross-Validation : Combine X-ray data with DFT calculations (e.g., Gaussian) to predict NMR shifts and optimize molecular geometry .

Q. How does the electronic environment of substituents influence the reactivity of this compound in further functionalization?

  • Methodological Answer :

  • The meta -chlorine and methoxy groups create an electron-deficient aromatic ring, directing electrophilic substitution to the para position relative to methoxy. For example, nitration (HNO₃/H₂SO₄) at 0°C yields the 4-nitro derivative. Monitor regioselectivity via HPLC and compare with Hammett σ values for substituent effects .
  • Hydrolysis studies (e.g., NaOH/EtOH reflux) can quantify ester stability; the electron-withdrawing chlorine substituents accelerate hydrolysis compared to non-halogenated analogs .

Q. What analytical methods assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 72 hours. Monitor degradation via HPLC (C18 column, 220 nm UV detection). Hydrolysis products (e.g., 2,5-dichloro-3-methoxybenzoic acid) are identified by retention time shifts .
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (typically >150°C for methyl esters). Correlate with DSC data to identify melting points and polymorphic transitions .

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